molecular formula C33H32N2O3S B11092060 N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide

Cat. No.: B11092060
M. Wt: 536.7 g/mol
InChI Key: WADUASDYGFYHCL-UHFFFAOYSA-N
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Description

DIBENZYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)BENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound that features a unique combination of functional groups, including hydroxyl, sulfonamide, and aromatic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)BENZENESULFONAMIDO]PROPYL})AMINE typically involves multistep organic reactions. One common synthetic route includes the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine derivative under controlled conditions. The reaction is often carried out in a solvent such as methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DIBENZYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)BENZENESULFONAMIDO]PROPYL})AMINE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce primary or secondary amines .

Scientific Research Applications

DIBENZYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)BENZENESULFONAMIDO]PROPYL})AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DIBENZYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)BENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or interfering with cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIBENZYL({2-HYDROXY-3-[N-(NAPHTHALEN-1-YL)BENZENESULFONAMIDO]PROPYL})AMINE stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C33H32N2O3S

Molecular Weight

536.7 g/mol

IUPAC Name

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C33H32N2O3S/c36-30(25-34(23-27-13-4-1-5-14-27)24-28-15-6-2-7-16-28)26-35(39(37,38)31-19-8-3-9-20-31)33-22-12-18-29-17-10-11-21-32(29)33/h1-22,30,36H,23-26H2

InChI Key

WADUASDYGFYHCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(C3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)O

Origin of Product

United States

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